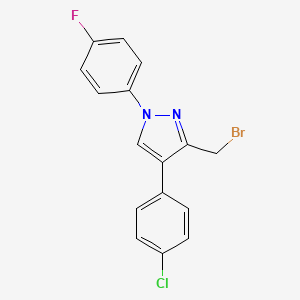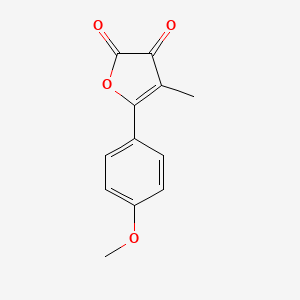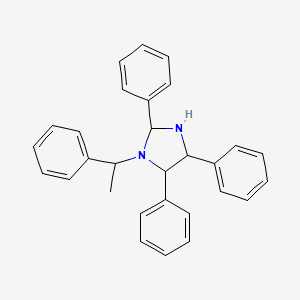
2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine is a complex organic compound belonging to the imidazolidine family This compound is characterized by its unique structure, which includes three phenyl groups and an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the condensation of benzil, aromatic aldehydes, and ammonium acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Triphenyl-1-(1-phenylethyl)imidazolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the phenyl groups, using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,4,5-
Propriétés
Numéro CAS |
78488-57-0 |
|---|---|
Formule moléculaire |
C29H28N2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2,4,5-triphenyl-1-(1-phenylethyl)imidazolidine |
InChI |
InChI=1S/C29H28N2/c1-22(23-14-6-2-7-15-23)31-28(25-18-10-4-11-19-25)27(24-16-8-3-9-17-24)30-29(31)26-20-12-5-13-21-26/h2-22,27-30H,1H3 |
Clé InChI |
HCNYWRRTEINNFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(C(NC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


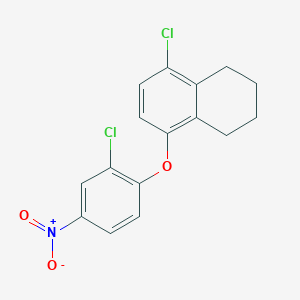

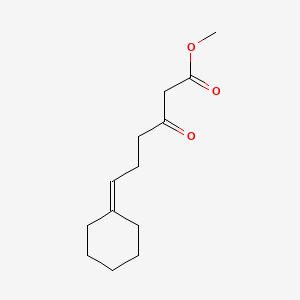

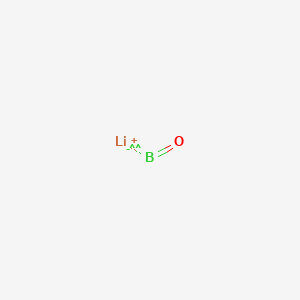
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

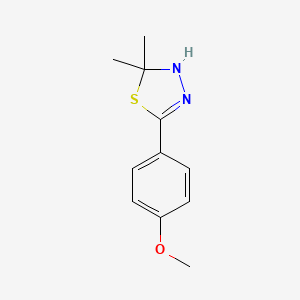
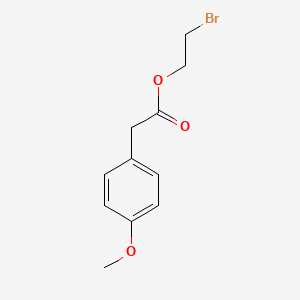

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
